LSD1 Inhibitory Activity: IC50 356 nM Versus LSD1 Inhibitor Benchmark Range
Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate demonstrates moderate inhibitory activity against recombinant human lysine-specific demethylase 1A (LSD1/KDM1A) with an IC50 value of 356 nM, measured using a fluorescence-based assay with methylated peptide substrate and Amplex red reagent detection after 30-minute incubation [1]. In contrast, structurally optimized LSD1 inhibitors in the same assay platform achieve sub-100 nM potency (e.g., certain aminothiazole-based LSD1 inhibitors demonstrate IC50 <100 nM under identical pH 8.0, 25°C conditions) [2]. This positions the target compound as a validated but non-optimized LSD1 inhibitor scaffold—offering a defined starting point for medicinal chemistry optimization rather than a clinical candidate.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM (0.356 μM) |
| Comparator Or Baseline | Aminothiazole-based LSD1 inhibitors: IC50 <100 nM (optimized analogs from same structural class) |
| Quantified Difference | Target compound exhibits ~3.6-fold to >10-fold higher IC50 than optimized LSD1 inhibitors |
| Conditions | Recombinant human LSD1; 50 mM Tris-HCl (pH 8.0), 0.1% BSA, 1 mM DTT; methylated peptide substrate; 30-minute incubation; fluorescence detection |
Why This Matters
For researchers seeking an LSD1 inhibitor scaffold for lead optimization, this compound provides a chemically tractable starting point with defined potency, enabling systematic SAR exploration of the C2-methylsulfonyl and C4-amino positions not available with pre-optimized, proprietary LSD1 inhibitors.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 = 356 nM for human recombinant LSD1. Assay: 50 mM Tris-HCl pH 8.0, 0.1% BSA, 1 mM DTT, 30 min incubation, methylated peptide substrate, Amplex red detection. Curated from ChEMBL by Waseda University. View Source
- [2] BindingDB. BDBM50153593 (CHEMBL3775351). Affinity Data: IC50 <100 nM for LSD1 inhibition. Assay: 50 mM Tris-HCl pH 8.0, 0.1% BSA, 1 mM DTT, LSD1 enzyme, 25°C. Curated from ChEMBL. View Source
